molecular formula C14H15ClFN3O3S B12626716 5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 918495-01-9

5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide

Cat. No.: B12626716
CAS No.: 918495-01-9
M. Wt: 359.8 g/mol
InChI Key: ZCUKAKVTRATGFY-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 5th position, a fluoropiperidine sulfonyl group at the 3rd position, and a carboxamide group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Chloro Group: Chlorination at the 5th position of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole-2-carboxamide: Lacks the fluoropiperidine sulfonyl group.

    3-(4-Fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide: Lacks the chloro group at the 5th position.

    5-Chloro-3-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide: Lacks the fluorine atom in the piperidine moiety.

Uniqueness

5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is unique due to the combination of the chloro, fluoropiperidine sulfonyl, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918495-01-9

Molecular Formula

C14H15ClFN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

5-chloro-3-(4-fluoropiperidin-1-yl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C14H15ClFN3O3S/c15-8-1-2-11-10(7-8)13(12(18-11)14(17)20)23(21,22)19-5-3-9(16)4-6-19/h1-2,7,9,18H,3-6H2,(H2,17,20)

InChI Key

ZCUKAKVTRATGFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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